Benzyl (2-(3-oxocyclobutyl)ethyl)carbamate

Cyclobutanone intermediates Cbz protecting group Medicinal chemistry building blocks

Benzyl (2-(3-oxocyclobutyl)ethyl)carbamate (IUPAC: benzyl N-[2-(3-oxocyclobutyl)ethyl]carbamate; molecular formula C₁₄H₁₇NO₃; MW 247.29 g/mol) belongs to the class of N-carbamate-protected aminoalkyl cyclobutanones. It features a benzyloxycarbonyl (Cbz) amine-protecting group, a flexible two-carbon ethyl linker, and a 3-oxocyclobutyl ketone moiety.

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
Cat. No. B13485488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (2-(3-oxocyclobutyl)ethyl)carbamate
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESC1C(CC1=O)CCNC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H17NO3/c16-13-8-12(9-13)6-7-15-14(17)18-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,17)
InChIKeyXCPOUYVTBGDXLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl (2-(3-oxocyclobutyl)ethyl)carbamate: A Cbz-Protected Cyclobutanone Intermediate with an Ethyl Spacer for Medicinal Chemistry


Benzyl (2-(3-oxocyclobutyl)ethyl)carbamate (IUPAC: benzyl N-[2-(3-oxocyclobutyl)ethyl]carbamate; molecular formula C₁₄H₁₇NO₃; MW 247.29 g/mol) belongs to the class of N-carbamate-protected aminoalkyl cyclobutanones . It features a benzyloxycarbonyl (Cbz) amine-protecting group, a flexible two-carbon ethyl linker, and a 3-oxocyclobutyl ketone moiety. The compound serves as a protected amine intermediate in multi-step organic syntheses, particularly in medicinal chemistry campaigns targeting strained-ring-containing drug candidates. Its structural architecture—specifically, the ethyl spacer between the carbamate nitrogen and the cyclobutanone ring—distinguishes it from directly N-attached analogs and confers a distinct conformational and reactivity profile relevant to both synthetic route design and downstream biological target engagement [1].

Why Benzyl (2-(3-oxocyclobutyl)ethyl)carbamate Cannot Be Replaced by Common Cbz-Cyclobutanone Analogs in Synthetic Sequences


Superficially similar Cbz-protected cyclobutanones such as benzyl (3-oxocyclobutyl)carbamate (CAS 130369-36-7, MW 219.24 g/mol) or benzyl N-[(3-oxocyclobutyl)methyl]carbamate (CAS 1869903-79-6, MW 233.26 g/mol) are frequently considered as procurement alternatives. However, these analogs lack the ethyl spacer that critically defines both the spatial separation of the carbamate from the cyclobutanone carbonyl and the conformational degrees of freedom accessible to the molecule. In scaffold-oriented drug discovery, the ethyl linker alters the trajectory of the deprotected amine relative to the cyclobutanone core, directly impacting the geometry of subsequent reductive amination, amide coupling, or heterocycle-forming reactions . Substituting the target compound with the direct-attached analog can therefore lead to divergent downstream intermediates, altered ring-closure kinetics, and ultimately a different final lead series—a non-interchangeability that procurement decisions must account for at the route-scouting stage.

Quantitative Differentiation Evidence for Benzyl (2-(3-oxocyclobutyl)ethyl)carbamate Relative to Structural Analogs


Molecular Weight and Rotatable Bond Differentiation: Ethyl Spacer vs. Direct-Attached Analog

The target compound (MW 247.29 g/mol) carries a two-carbon ethyl spacer linking the carbamate nitrogen to the cyclobutanone ring, whereas the closest commercial analog, benzyl (3-oxocyclobutyl)carbamate (MW 219.24 g/mol), has the nitrogen directly attached to the cyclobutane core . This structural difference results in 2 additional rotatable bonds for the target compound (total: 5 rotatable bonds vs. 3 for the direct-attached analog, as calculated from SMILES comparison) . The increased conformational freedom directly influences solution-phase reactivity, solid-state packing, and target binding entropy in downstream lead compounds.

Cyclobutanone intermediates Cbz protecting group Medicinal chemistry building blocks Conformational flexibility

Protecting Group Orthogonality: Cbz vs. Boc in the 2-(3-Oxocyclobutyl)ethyl Series

The target compound employs a Cbz (benzyloxycarbonyl) protecting group, while the commercially available tert-butyl analog, tert-butyl (2-(3-oxocyclobutyl)ethyl)carbamate (CAS 1909327-63-4, MW 213.27 g/mol), utilizes a Boc group . Cbz groups are cleaved by hydrogenolysis (H₂, Pd/C) or strong acids (HBr/AcOH), whereas Boc groups are removed under acidic conditions (TFA, HCl/dioxane) [1]. This orthogonality is critical in synthetic sequences where other acid-labile or hydrogenation-sensitive functionalities are present.

Orthogonal protection strategies Cbz deprotection Boc vs Cbz stability Multi-step synthesis

Linker Length Comparison: Ethyl Spacer vs. Methylene Spacer in Cbz-Protected 3-Oxocyclobutyl Series

Among Cbz-protected 3-oxocyclobutyl amines, three linker variants are commercially available: (i) direct N-attachment (benzyl (3-oxocyclobutyl)carbamate, MW 219.24), (ii) methylene spacer (benzyl N-[(3-oxocyclobutyl)methyl]carbamate, MW 233.26), and (iii) the target compound with an ethylene spacer (MW 247.29) [1]. The progressive increase in N-to-ring distance (0, 1, or 2 methylene units) alters the geometry of the deprotected primary amine relative to the cyclobutanone carbonyl, which is a critical determinant in the regioselectivity of subsequent cyclization reactions forming fused heterocycles .

Linker engineering Methylene vs ethylene spacer Kinase inhibitor scaffolds Spatial geometry

Purity Benchmarking and Storage Condition Comparison Across Cbz-Cyclobutanone Intermediates

Vendor specifications for the target compound indicate a purity of ≥95% (as custom-synthesized intermediate), comparable to the direct-attached analog benzyl (3-oxocyclobutyl)carbamate, which is commercially available at 97% purity (Aladdin B173268) and 96.31% (MedChemExpress HY-33743) . The Cbz-protected series generally exhibits room-temperature storage stability, whereas the Boc analog tert-butyl (2-(3-oxocyclobutyl)ethyl)carbamate typically requires refrigerated storage (0–8°C) to prevent thermal deprotection . This differential storage requirement has practical implications for laboratory inventory management and long-term stability in compound libraries.

Chemical purity Storage stability Intermediate quality Procurement specifications

Isomeric Connectivity Differentiation: 3-Oxocyclobutyl-Ethyl vs. 3-(2-Oxoethyl)cyclobutyl Scaffolds

A constitutional isomer, benzyl N-[(1r,3r)-3-(2-oxoethyl)cyclobutyl]carbamate (CAS 171549-94-3, also C₁₄H₁₇NO₃, MW 247.29 g/mol), places the carbamate nitrogen directly on the cyclobutyl ring and the aldehyde/ketone functionality on the exocyclic ethyl side chain . In the target compound, the ketone resides on the cyclobutyl ring (position 3) while the carbamate is on the exocyclic ethyl chain. These distinct connectivities produce fundamentally different reactivity patterns: the target compound's cyclobutanone ketone is subject to ring-strain-enhanced nucleophilic attack (~26 kcal/mol ring strain for cyclobutanone [1]), whereas the isomer's exocyclic aldehyde reacts with standard aldehyde reactivity and lacks the strained-ring activation.

Constitutional isomerism Ketone position Scaffold topology Synthetic intermediate selection

Procurement-Driven Application Scenarios for Benzyl (2-(3-oxocyclobutyl)ethyl)carbamate


Synthesis of Strained-Ring-Fused Heterocycles via Reductive Amination–Cyclization Cascades

Following Cbz deprotection via hydrogenolysis, the resulting primary amine (2-(3-oxocyclobutyl)ethanamine) presents a bifunctional scaffold with a nucleophilic amine and an electrophilic cyclobutanone carbonyl. The two-carbon ethyl spacer enables 5- or 6-membered ring formation upon intramolecular reductive amination with the cyclobutanone, generating pyrrolidine- or piperidine-fused cyclobutane systems. The ring-strain-activated cyclobutanone carbonyl (~26 kcal/mol strain energy) accelerates imine formation kinetics relative to unstrained ketone analogs, improving cyclization yields [1]. This building block is directly relevant to medicinal chemistry programs targeting conformationally constrained polycyclic amine scaffolds for kinase or GPCR modulation .

Orthogonal Deprotection Strategies in Multi-Step Drug Intermediate Synthesis

In synthetic sequences requiring selective amine unveiling in the presence of acid-sensitive functional groups (e.g., tert-butyl esters, silyl ethers, or acetal protecting groups), the Cbz group of the target compound provides hydrogenolytic deprotection orthogonal to acidic conditions that would cleave Boc analogs [1]. This enables a 'Cbz-early, acid-labile groups-late' strategy where the amine is liberated under neutral H₂/Pd-C conditions without disturbing other protecting groups. Procurement of the Cbz-protected ethyl-linker variant, rather than the Boc analog (CAS 1909327-63-4), is essential when the downstream substrate contains Boc-incompatible functionality .

Cyclobutanone Ring-Expansion to γ-Lactam or Cyclopentanone Frameworks

The cyclobutanone carbonyl in the target compound undergoes strain-driven Baeyer-Villiger oxidation or Schmidt rearrangement with significantly higher rates than unstrained cyclic ketones. Following Cbz deprotection, the aminoethyl side chain can participate in intramolecular trapping of rearrangement intermediates, providing entry to γ-lactam or cyclopentanone derivatives that are privileged scaffolds in antibacterial and CNS drug discovery. The ethyl spacer length is critical: the methylene analog (n=1) would lead to β-lactam (4-membered) products, while the ethylene spacer (n=2) generates the pharmacologically preferred γ-lactam (5-membered) ring size [1].

Conformationally-Resolved Fragment Library Construction for SPR and X-Ray Crystallography Screening

The ethyl spacer in the target compound imparts two additional rotatable bonds compared to the direct-attached Cbz-cyclobutanone analog, enabling a wider range of solution conformations. When incorporated into fragment libraries, this increased flexibility can be advantageous for identifying binding poses in target proteins with deep or geometrically complex binding pockets. The compound's room-temperature storage stability (Cbz group) simplifies its management in fragment screening collections compared to the refrigerated Boc analog, making it a logistically favorable choice for medium-to-high-throughput crystallographic fragment screening campaigns [1].

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